molecular formula C29H26ClN5O3S B11631980 N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide

N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide

Cat. No.: B11631980
M. Wt: 560.1 g/mol
InChI Key: YGUJJOWAYXYXGC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of the cyano, carbamoyl, and sulfanyl groups. Each step requires specific reagents and conditions, such as:

    Formation of the Bipyridine Core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the Cyano Group: This step might involve a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Carbamoyl Group: This can be done through an amide formation reaction, often using carbonyldiimidazole or similar reagents.

    Addition of the Sulfanyl Group: This step may involve a thiol-ene reaction or a similar method to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlorophenyl)-5-cyano-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide
  • **N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[2,2’-bipyridine]-3-carboxamide

Uniqueness

N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide is unique due to its specific combination of functional groups and the bipyridine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26ClN5O3S

Molecular Weight

560.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H26ClN5O3S/c1-3-38-23-10-8-21(9-11-23)34-25(36)17-39-29-24(16-31)27(19-12-14-32-15-13-19)26(18(2)33-29)28(37)35-22-6-4-20(30)5-7-22/h4-15,27,33H,3,17H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

YGUJJOWAYXYXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4)C#N

Origin of Product

United States

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